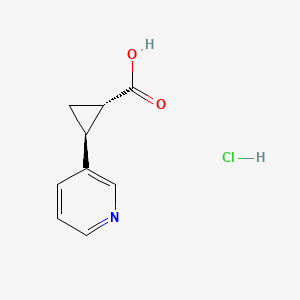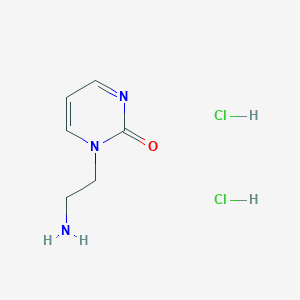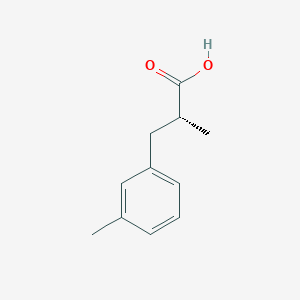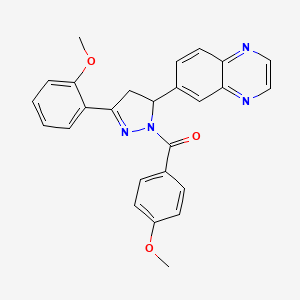
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride, also known as PCCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PCCA is a cyclopropane derivative and is structurally similar to other compounds that have been studied for their pharmacological effects, such as ibuprofen and naproxen. In
Mechanism of Action
The exact mechanism of action of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride is not fully understood, but it is believed to act on various signaling pathways in cells. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In oncology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In neuroscience, this compound has been shown to improve cognitive function and protect against neurotoxicity. In immunology, this compound has been shown to reduce inflammation and improve immune function. In oncology, this compound has been shown to inhibit tumor growth and induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has several advantages as a research tool, including its high purity, stability, and solubility in water. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. In immunology, further studies are needed to explore the potential use of this compound in the treatment of autoimmune diseases. In oncology, further studies are needed to investigate the potential use of this compound as a chemotherapeutic agent and to explore its synergistic effects with other anticancer drugs. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more cost-effective methods for its production.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with cyclopropanecarbonyl chloride. Another method involves the reaction of pyridine-3-carboxylic acid with diethyl ethoxymethylenemalonate followed by the addition of triethylamine and cyclopropanecarbonyl chloride. Both methods have been used to obtain pure this compound in high yields.
Scientific Research Applications
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential therapeutic properties in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis. In oncology, this compound has been shown to have antitumor effects and may be useful in the treatment of various types of cancer.
Properties
IUPAC Name |
(1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDAIBMARWIIE-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)


![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)
![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)
![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)

![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)
